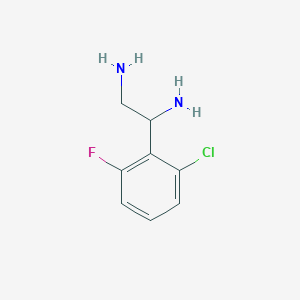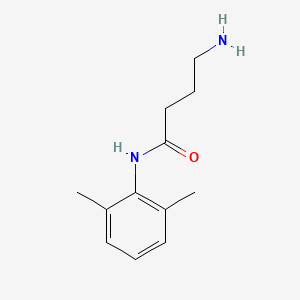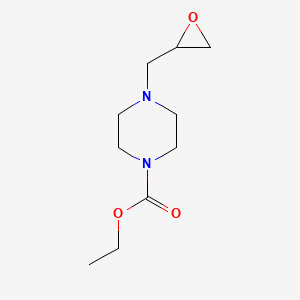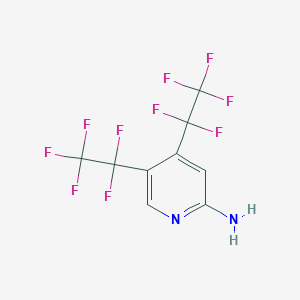![molecular formula C32H32BF4N3OSi B12113049 [Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B12113049.png)
[Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate: is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a triazoloisoquinoline core, which is known for its diverse biological activities
Méthodes De Préparation
The synthesis of [Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate involves multiple steps, starting with the formation of the triazoloisoquinoline core This can be achieved through the cyclization of appropriate precursors under specific conditionsThe final step involves the formation of the tetrafluoroborate salt, which is achieved by reacting the intermediate compound with tetrafluoroboric acid .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The triazoloisoquinoline core can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Hydrolysis: The trimethylsilane group can be hydrolyzed under acidic or basic conditions, leading to the formation of silanol derivatives
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The triazoloisoquinoline core exhibits significant biological activities, making this compound a potential candidate for drug development and biochemical studies.
Medicine: Due to its unique structure, this compound is being investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of [Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The triazoloisoquinoline core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other triazoloisoquinoline derivatives, such as:
[1,2,4] Triazolo [3,4-a]isoquinoline chalcone derivatives: These compounds exhibit similar biological activities and are used in anticancer research.
1,2,4-Triazole derivatives: These compounds are known for their antimicrobial and anticancer properties.
Pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines: These compounds have diverse pharmacological activities, including antimicrobial and anti-inflammatory effects.
The uniqueness of [Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C32H32BF4N3OSi |
|---|---|
Poids moléculaire |
589.5 g/mol |
Nom IUPAC |
[diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate |
InChI |
InChI=1S/C32H32N3OSi.BF4/c1-37(2,3)36-32(26-16-7-4-8-17-26,27-18-9-5-10-19-27)30-23-25-15-13-14-22-29(25)31-33-35(24-34(30)31)28-20-11-6-12-21-28;2-1(3,4)5/h4-22,24,30H,23H2,1-3H3;/q+1;-1 |
Clé InChI |
ILJVXMMPNXNPIE-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.C[Si](C)(C)OC(C1CC2=CC=CC=C2C3=NN(C=[N+]13)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole, 2-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B12112970.png)


![2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol](/img/structure/B12112990.png)
![Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B12113003.png)


![4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B12113048.png)




![[4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12113075.png)

